4-(1-Naphthyloxy)-2-(trifluoromethyl)aniline
Description
Chemical Structure: 4-(1-Naphthyloxy)-2-(trifluoromethyl)aniline consists of an aniline backbone substituted at the 2-position with a trifluoromethyl (-CF₃) group and at the 4-position with a 1-naphthyloxy group (a naphthalene ring linked via an oxygen atom) .
CAS Number: 212189-38-3 . Molecular Formula: C₁₇H₁₂F₃NO . Molecular Weight: 303.28 g/mol .
The compound’s structure combines electron-withdrawing (-CF₃) and bulky aromatic (naphthyloxy) groups, which influence its electronic properties, solubility, and reactivity. This makes it relevant in pharmaceutical and materials chemistry, particularly as a building block for bioactive molecules or ligands in catalysis.
Properties
IUPAC Name |
4-naphthalen-1-yloxy-2-(trifluoromethyl)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F3NO/c18-17(19,20)14-10-12(8-9-15(14)21)22-16-7-3-5-11-4-1-2-6-13(11)16/h1-10H,21H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAXGXPMKITYZFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2OC3=CC(=C(C=C3)N)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Naphthyloxy)-2-(trifluoromethyl)aniline typically involves the following steps:
Naphthyloxy Formation: The initial step involves the formation of the naphthyloxy group. This can be achieved by reacting naphthol with an appropriate halogenated compound under basic conditions.
Aniline Derivative Formation: The next step involves the introduction of the trifluoromethyl group to the aniline derivative. This can be done using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate.
Coupling Reaction: Finally, the naphthyloxy group is coupled with the trifluoromethylated aniline derivative under suitable conditions, often using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of 4-(1-Naphthyloxy)-2-(trifluoromethyl)aniline follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common industrial methods include continuous flow synthesis and batch processing, with careful control of temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
4-(1-Naphthyloxy)-2-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides, often under basic or acidic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Scientific Research Applications
4-(1-Naphthyloxy)-2-(trifluoromethyl)aniline has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions due to its unique structural features.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals, dyes, and pigments.
Mechanism of Action
The mechanism of action of 4-(1-Naphthyloxy)-2-(trifluoromethyl)aniline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites.
Pathways Involved: The compound can influence various biochemical pathways, including those involved in inflammation and cell proliferation. Its trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes and exert its effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 4-(1-Naphthyloxy)-2-(trifluoromethyl)aniline with structurally related aniline derivatives, highlighting substituent effects and physicochemical properties:
Key Structural and Functional Differences:
Substituent Position and Bulk: The 1-naphthyloxy group in the target compound introduces significant steric hindrance compared to smaller substituents like methoxy (-OCH₃) or halogens (e.g., -F) . This bulk may reduce solubility in polar solvents but enhance binding to hydrophobic targets (e.g., enzymes or receptors).
Electronic Effects :
- The -CF₃ group is a strong electron-withdrawing substituent, decreasing electron density on the aromatic ring. This effect is amplified when combined with other electron-withdrawing groups (e.g., -F in 2-Fluoro-5-(trifluoromethyl)aniline) .
- Methoxy (-OCH₃) is electron-donating, creating a contrasting electronic environment compared to naphthyloxy or -CF₃ .
Synthetic Accessibility :
- Palladium-catalyzed coupling (e.g., Buchwald-Hartwig amination) is commonly used to introduce aryloxy groups, as seen in related compounds (e.g., ). The naphthyloxy group may require longer reaction times or higher catalyst loadings due to steric constraints .
Applications :
- Medicinal Chemistry : Naphthyloxy-substituted anilines are explored as intermediates for kinase inhibitors or antimicrobial agents due to their planar aromatic systems .
- Materials Science : The -CF₃ group improves thermal stability and hydrophobicity, making such compounds useful in coatings or liquid crystals .
Biological Activity
4-(1-Naphthyloxy)-2-(trifluoromethyl)aniline, a compound of significant interest in medicinal chemistry, has been studied for its diverse biological activities. This article explores the compound's biological activity, including its antimicrobial and anticancer properties, mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The chemical structure of 4-(1-Naphthyloxy)-2-(trifluoromethyl)aniline can be described as follows:
- Molecular Formula : C17H12F3NO
- Molecular Weight : 321.28 g/mol
- Chemical Structure : The compound features a naphthalene ring substituted with a trifluoromethyl group and an aniline moiety, which is critical for its biological activity.
Antimicrobial Activity
4-(1-Naphthyloxy)-2-(trifluoromethyl)aniline has demonstrated notable antimicrobial properties. In vitro studies have shown that it exhibits significant activity against various bacterial strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.070 - 8.95 µM |
| Enterococcus faecalis | 4.66 - 35.8 µM |
| Mycobacterium tuberculosis | 18.7 µM |
These findings indicate that the compound possesses microbicidal properties, making it a potential candidate for further development as an antimicrobial agent .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Research indicates that it exhibits cytotoxic effects against various cancer cell lines, including:
- Cell Lines Studied : A549 (lung cancer), MDA-MB-231 (breast cancer), HeLa (cervical cancer), HT-29 (colon cancer).
- IC50 Values : The IC50 values for these cell lines range from approximately 3 to 6 µM, indicating potent antiproliferative activity.
The mechanism of action appears to involve the inhibition of tubulin polymerization and induction of apoptosis in cancer cells, leading to cell cycle arrest in the G2/M phase .
The biological activity of 4-(1-Naphthyloxy)-2-(trifluoromethyl)aniline can be attributed to its interaction with specific molecular targets. The compound may bind to enzymes or receptors involved in cellular signaling pathways, modulating their activity and triggering biochemical cascades associated with cell proliferation and survival.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of this compound. Modifications to the naphthalene or trifluoromethyl groups can significantly influence its biological activity. For instance:
- Naphthalene Substitution : Variations in the naphthalene ring can alter lipophilicity and receptor binding affinity.
- Trifluoromethyl Group : This group enhances metabolic stability and may improve bioavailability.
Case Studies
Several studies have highlighted the potential applications of 4-(1-Naphthyloxy)-2-(trifluoromethyl)aniline:
- Antimicrobial Study : A recent investigation demonstrated its effectiveness against multidrug-resistant strains of bacteria, suggesting its utility in treating infections where conventional antibiotics fail .
- Cancer Research : In preclinical models, this compound showed promise in inhibiting tumor growth and metastasis, warranting further exploration in clinical settings .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
